A Technical Guide to Methoxyacetyl Chloride: Properties, Reactivity, and Applications for Advanced Synthesis
A Technical Guide to Methoxyacetyl Chloride: Properties, Reactivity, and Applications for Advanced Synthesis
This guide provides an in-depth exploration of methoxyacetyl chloride (CAS No: 38870-89-2), a highly versatile and reactive acylating agent. Methoxyacetyl chloride is a crucial building block in modern organic synthesis, particularly valued in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the potent electrophilicity of its acyl chloride moiety, which is modulated by the adjacent methoxy group.[3][4] This document will detail its fundamental chemical properties, synthesis, core reactivity, key applications, and critical safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Chemical and Physical Properties
Methoxyacetyl chloride is a clear, colorless to light yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][5] It is a moisture-sensitive compound that reacts with water and other protic solvents.[6][7] Its physical properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
Table 1: Physicochemical Properties and Identifiers of Methoxyacetyl Chloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 38870-89-2 | [8] |
| Molecular Formula | C₃H₅ClO₂ | [8] |
| Molecular Weight | 108.52 g/mol | |
| Appearance | Clear colorless to yellow liquid | [1][7] |
| Boiling Point | 112-113 °C (lit.) | [1] |
| Density | 1.187 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.419 (lit.) | [1] |
| Melting Point | < -40 °C | [9][10] |
| Flash Point | 28 °C / 82.4 °F | [6] |
| Solubility | Miscible with acetone, ether, chloroform, carbon tetrachloride. Reacts with water. | [1][9] |
| Synonyms | 2-Methoxyacetyl chloride, Methoxyacetic acid chloride |[8] |
Synthesis of Methoxyacetyl Chloride
The most common and reliable laboratory-scale synthesis involves the reaction of methoxyacetic acid with a chlorinating agent. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is often the reagent of choice due to its efficacy and the formation of gaseous byproducts (CO, CO₂) that are easily removed, simplifying purification.[1] Thionyl chloride or phosgene can also be employed for this transformation.[1][11]
Experimental Protocol: Synthesis from Methoxyacetic Acid
This protocol describes a validated method for preparing methoxyacetyl chloride using oxalyl chloride. The causality for using DMF as a catalyst lies in its reaction with the chlorinating agent to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the active electrophilic species that reacts with the carboxylic acid.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl and CO gases produced). Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with methoxyacetic acid (1.0 eq) dissolved in an anhydrous solvent such as dichloromethane (DCM).[1]
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (a few drops) to the solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.
-
Slow Addition of Oxalyl Chloride: Add oxalyl chloride (1.3 eq) dropwise via the dropping funnel to the cooled solution.[1] Vigorous gas evolution will be observed. The slow addition rate is a critical control point to prevent thermal runaway.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure the reaction goes to completion.[1]
-
Workup and Purification: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. The crude residue is then purified by fractional distillation under reduced pressure to afford pure methoxyacetyl chloride as a clear liquid.[1]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of methoxyacetyl chloride.
Core Reactivity and Mechanistic Pathways
The reactivity of methoxyacetyl chloride is dominated by the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution .[4] This reaction proceeds via a tetrahedral intermediate, which subsequently collapses to expel the chloride ion, a very good leaving group.[4] This predictable reactivity makes it a reliable reagent for introducing the methoxyacetyl group into a wide range of molecules.
Visualization: General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism for nucleophilic acyl substitution.
Reaction with Alcohols (Esterification)
Methoxyacetyl chloride reacts vigorously with alcohols to form the corresponding methoxyacetate esters.[12] The reaction is often performed at low temperatures in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[13] The base prevents the protonation of the alcohol, ensuring it remains a potent nucleophile.
Protocol: General Procedure for O-acylation of an Alcohol
-
Dissolve the alcohol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add methoxyacetyl chloride (1.05 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography or distillation.
Reaction with Amines (Amidation)
The reaction with primary or secondary amines is typically very rapid and exothermic, yielding N-substituted methoxyacetamides.[14] Due to the high nucleophilicity of amines, these reactions often proceed to completion quickly, even at low temperatures. Two equivalents of the amine are sometimes used—one as the nucleophile and the second to neutralize the generated HCl. Alternatively, an auxiliary base like pyridine can be used.[14]
Protocol: General Procedure for N-acylation of an Amine
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a solution of methoxyacetyl chloride (1.0 eq) in the same solvent dropwise. A white precipitate of the amine hydrochloride salt will typically form.[14]
-
Stir the reaction at 0 °C to room temperature until completion is confirmed by an appropriate analytical method.
-
Perform an aqueous workup by washing with dilute acid (to remove excess amine), followed by saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.
-
Dry the organic phase, concentrate, and purify the resulting amide, typically by recrystallization or column chromatography.
Applications in Pharmaceutical and Agrochemical Synthesis
Methoxyacetyl chloride is a cornerstone intermediate for synthesizing a wide array of commercially important molecules. Its ability to introduce the methoxyacetyl moiety is leveraged to modulate the solubility, metabolic stability, and biological activity of target compounds.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including the antihypertensive cilazapril and the anti-inflammatory carprofen.[3] It is also used in the synthesis of β-lactam antibiotics.[10]
-
Agrochemicals: In the agrochemical sector, it is a building block for herbicides (e.g., mesotrione), insecticides (e.g., chlorfenapyr), and fungicides.[2][3][11]
-
Specialty Chemicals: It is also employed in the production of dyes, pigments, and in the post-synthetic modification of materials like metal-organic frameworks (MOFs).[10]
Safety, Handling, and Storage
Methoxyacetyl chloride is a hazardous chemical that requires strict safety protocols. Its handling demands a thorough understanding of its reactivity and toxicity.
Table 2: GHS Hazard Classifications
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Flammable liquids | H226 | Flammable liquid and vapor (Category 3) | [8][15] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage (Category 1B) | [8][15] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [8][9] |
| Specific target organ toxicity | H335 | May cause respiratory irritation |[8][15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle methoxyacetyl chloride inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.[6]
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[9]
-
Safe Practices: Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[15] Handle under an inert atmosphere (nitrogen or argon) due to its moisture sensitivity.[6]
Storage
-
Conditions: Store in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive liquids.[9][15] The recommended storage temperature is 2-8°C.[16]
-
Container: Keep the container tightly closed and sealed upright to prevent leakage.[9] Storage under a nitrogen blanket is recommended to prevent hydrolysis from atmospheric moisture.[6]
-
Incompatibilities: Store away from incompatible materials such as strong bases, alcohols, oxidizing agents, and water.[6][17]
First Aid and Spill Management
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move the victim to fresh air and obtain medical help.[9] Do not induce vomiting if swallowed.[9]
-
Spills: In the event of a spill, evacuate the area. Remove all ignition sources. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][9]
Decomposition
Hazardous decomposition products resulting from combustion or hydrolysis include carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride (HCl) gas.[6][17]
Spectroscopic Data
Characterization of methoxyacetyl chloride and its reaction products relies on standard spectroscopic techniques. Reference spectra are available from authoritative databases.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption for the C=O stretch of the acyl chloride, typically around 1800 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used for structural confirmation.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two characteristic signals: a singlet for the methoxy protons (CH₃O-) and a singlet for the methylene protons (-CH₂-). ¹³C NMR will show signals for the carbonyl carbon, the methylene carbon, and the methoxy carbon.
Authoritative spectral data can be accessed through the NIST Chemistry WebBook.[18][19]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
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